Lincomycin-13C,D3
Description
Lincomycin-13C,D3 is a stable isotope-labeled analog of the antibiotic lincomycin, a lincosamide class drug used to treat Gram-positive bacterial infections. The compound incorporates ¹³C (carbon-13) and deuterium (D) isotopes, replacing specific carbon and hydrogen atoms in the parent molecule. This labeling enables precise tracking in pharmacokinetic, metabolic, and quantitative mass spectrometry studies. Key properties include:
- Molecular Formula: C₁₇¹³CH₃₁D₃N₂O₆S (unmodified lincomycin backbone with isotopic substitutions).
- Molecular Weight: 426.55 g/mol (sulfoxide form).
- Purity: >95% (HPLC), ensuring reliability in analytical applications.
- Applications: Used as an internal standard in drug metabolism studies, environmental monitoring, and pharmacokinetic profiling.
Properties
Molecular Formula |
C₁₇¹³CH₃₁D₃N₂O₆S |
|---|---|
Molecular Weight |
410.55 |
Synonyms |
(2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-13C,D3-4-propyl-2-pyrrolidinyl)carbonyl_x000B_]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside; Lincocin-13C,D3; Lincogap-13C,D3; NSC 70731-13C,D3; U 10149a-13C,D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Isotope-Labeled Compounds
Clindamycin-13C,D3
Clindamycin-13C,D3 is a semisynthetic derivative of lincomycin, modified with a chlorine atom and a pyrrolidine ring substitution. Its isotope-labeled form shares key similarities and differences with Lincomycin-13C,D3:
- Structural Modifications :
- Molecular Formula : ¹³CC₁₇D₃H₃₀ClN₂O₅S.
- Molecular Weight : 428.99 g/mol.
- Pharmacokinetic Impact: Deuterium substitution may reduce metabolic degradation rates compared to non-deuterated clindamycin, as deuteration often stabilizes C-H bonds. this compound, lacking clindamycin’s chlorine substitution, may exhibit distinct tissue distribution patterns.
Table 1: Comparison of this compound and Clindamycin-13C,D3
Sulfoxide Metabolites
Both lincomycin and clindamycin undergo oxidation to sulfoxide metabolites. Their isotope-labeled forms are critical for studying metabolic pathways:
- This compound Sulfoxide :
- Clindamycin-13C,D3 Sulfoxide :
Key Analytical Differences :
Comparison with Non-Lincosamide Isotope-Labeled Antibiotics
While structurally distinct, other isotope-labeled antibiotics highlight broader trends in isotopic labeling:
Azithromycin-13C,d3
Impact of Isotopic Labeling on Pharmacokinetics
Deuteration in this compound and similar compounds can alter:
- Analytical Sensitivity : ¹³C labeling eliminates natural isotope interference in mass spectrometry, improving detection limits.
Table 2: Isotope Effects in Labeled Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
